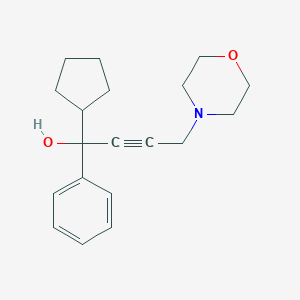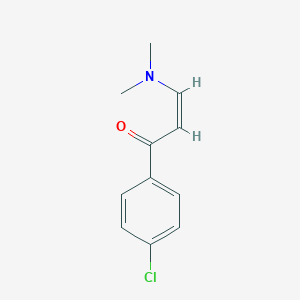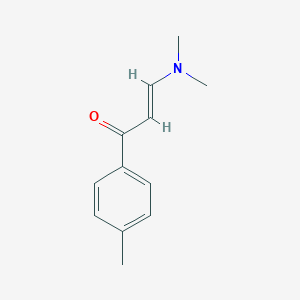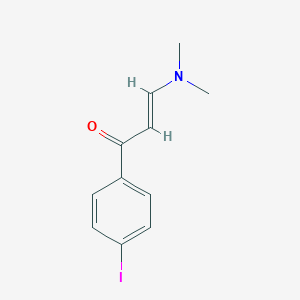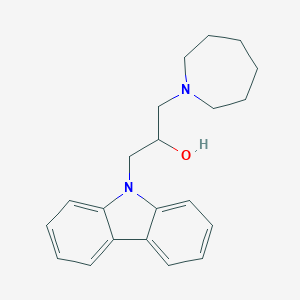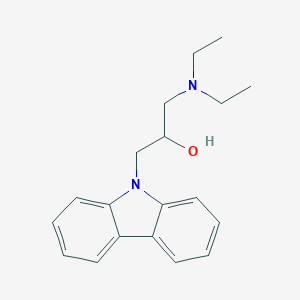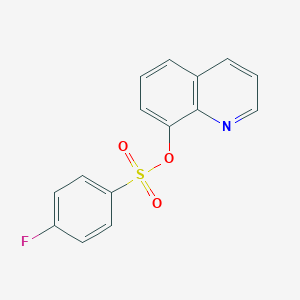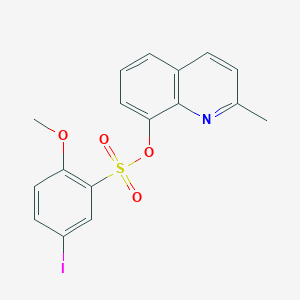![molecular formula C21H18N4O B346236 1-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol CAS No. 307340-41-6](/img/structure/B346236.png)
1-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol is a complex organic compound that features both benzo[d][1,2,3]triazole and carbazole moieties. This compound is of interest due to its unique structural properties, which make it a candidate for various applications in scientific research, particularly in the fields of chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol typically involves multi-step organic reactions. One common method includes:
Formation of the Benzo[d][1,2,3]triazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with nitrous acid, forming the triazole ring.
Attachment of the Carbazole Group: The carbazole moiety can be introduced via a nucleophilic substitution reaction, where a carbazole derivative reacts with an appropriate electrophile.
Final Coupling Step: The final step involves coupling the benzo[d][1,2,3]triazole and carbazole units through a propanol linker, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
1-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol can undergo various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the amine derivative.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
1-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of fluorescent probes due to its unique photophysical properties.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) due to its electronic properties.
Mechanism of Action
The mechanism by which 1-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol exerts its effects depends on its application:
In biological systems: It may interact with specific proteins or nucleic acids, altering their function. The triazole and carbazole rings can intercalate with DNA, potentially disrupting replication or transcription processes.
In materials science: Its electronic properties allow it to participate in charge transfer processes, making it useful in electronic devices.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-(9H-carbazol-9-yl)ethane
- 1-(1H-benzo[d][1,2,3]triazol-1-yl)-4-(9H-carbazol-9-yl)butane
Uniqueness
1-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol is unique due to the specific positioning of the triazole and carbazole rings, which can influence its reactivity and interaction with other molecules. This specific structure may offer advantages in terms of stability and electronic properties compared to its analogs.
This compound’s unique combination of structural features and reactivity makes it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-3-carbazol-9-ylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c26-15(14-25-21-12-6-3-9-18(21)22-23-25)13-24-19-10-4-1-7-16(19)17-8-2-5-11-20(17)24/h1-12,15,26H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRSSTDKZZQAGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN4C5=CC=CC=C5N=N4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Chloro-2-methoxy-4-methyl-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B346161.png)
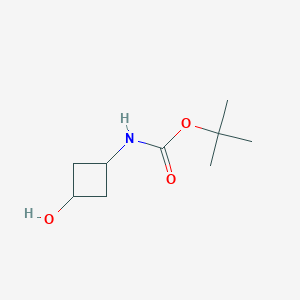
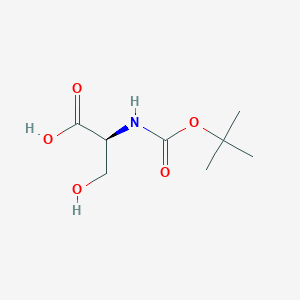
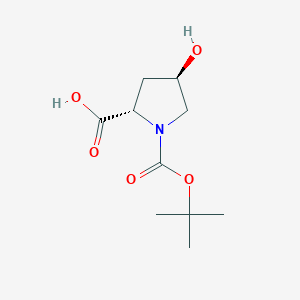
![1-Cyclopentyl-4-[ethyl(propan-2-yl)amino]-1-phenylbut-2-yn-1-ol](/img/structure/B346189.png)
![2-bromo-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B346208.png)
